molecular formula C9H9NO2 B136583 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) CAS No. 155172-79-5

2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI)

Cat. No.: B136583
CAS No.: 155172-79-5
M. Wt: 163.17 g/mol
InChI Key: YWIQQKOKNPPGDO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) is an organic compound with the molecular formula C9H9NO2. It is a derivative of propenoic acid, featuring an amino group and a phenyl group attached to the carbon chain. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) typically involves the reaction of phenylalanine with a dehydrating agent. One common method is the use of phosphorus pentachloride (PCl5) to dehydrate phenylalanine, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) often involves large-scale synthesis using similar dehydration reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and protein interactions.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) is unique due to its combination of an amino group and a phenyl group attached to the propenoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse research applications .

Properties

CAS No.

155172-79-5

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(E)-2-amino-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6+

InChI Key

YWIQQKOKNPPGDO-SOFGYWHQSA-N

SMILES

C1=CC=C(C=C1)C=C(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)O)/N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)N

Synonyms

2,3-didehydrophenylalanine
alpha-aminocinnamate
dehydrophenylalanine
phenyldehydroalanine
phenyldehydroalanine, (E)-isomer
phenyldehydroalanine, (Z)-isomer
phenyldehydroalanine, sodium salt

Origin of Product

United States

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